molecular formula C13H20O3Si B14306193 2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane CAS No. 113865-76-2

2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane

Cat. No.: B14306193
CAS No.: 113865-76-2
M. Wt: 252.38 g/mol
InChI Key: LSGRMBGGGIJBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane is an organosilicon compound with a unique structure that includes a dioxasilinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane typically involves the reaction of phenylsilane with methanol in the presence of a catalyst. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

    Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert it to simpler silanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metals or other reactive species. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,6-Trimethyl-2-phenyl-1,3-dioxane
  • 2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborolane

Uniqueness

2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane is unique due to the presence of the silicon atom within the dioxasilinane ring. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to similar carbon-based compounds.

Properties

CAS No.

113865-76-2

Molecular Formula

C13H20O3Si

Molecular Weight

252.38 g/mol

IUPAC Name

2-methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane

InChI

InChI=1S/C13H20O3Si/c1-11-10-13(2,3)16-17(14-4,15-11)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3

InChI Key

LSGRMBGGGIJBJI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(O[Si](O1)(C2=CC=CC=C2)OC)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.